

# AR-C133913XX: A Comprehensive Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | AR-C133913XX |           |
| Cat. No.:            | B611372      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides an in-depth technical overview of AR-C133913XX, a principal metabolite of the P2Y12 receptor antagonist, Ticagrelor. The discovery, synthesis, mechanism of action, and pharmacokinetic profile of AR-C133913XX are detailed herein. This whitepaper consolidates quantitative data into structured tables, outlines experimental protocols for key analytical methods, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

## **Discovery and Identification**

AR-C133913XX was identified during the comprehensive metabolic profiling of Ticagrelor (AZD6140), a direct-acting, reversible P2Y12 receptor antagonist. Initial preclinical and clinical studies were designed to elucidate the biotransformation pathways of Ticagrelor in various species, including humans.

In vitro experiments utilizing human liver microsomes and hepatocytes revealed the formation of several metabolites.[1] Subsequent in vivo studies in healthy human volunteers, employing radiolabeled [14C]-Ticagrelor, confirmed the metabolic profile.[1] Among the identified metabolites, two were predominant: AR-C124910XX (an active metabolite) and AR-C133913XX.[1]



AR-C133913XX is the product of N-dealkylation of the cyclopropylamino group at the 7-position of the triazolopyrimidine core of Ticagrelor.[2] This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. While AR-C124910XX retains pharmacological activity comparable to the parent drug, AR-C133913XX is considered a less active metabolite.

### **Synthesis**

A specific, detailed, step-by-step synthesis protocol for **AR-C133913XX** is not extensively detailed in publicly available literature. However, based on the general synthetic strategies for Ticagrelor and its analogues, a plausible synthetic route can be described. The synthesis of known metabolites of Ticagrelor has been reported in medicinal chemistry literature, indicating the feasibility of its chemical preparation for use as an analytical standard and for further pharmacological characterization.

A likely synthetic approach would involve the preparation of the core intermediate, (1S,2S,3R,5S)-3-(7-amino-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, followed by specific modifications. This core can be synthesized through a multi-step process starting from 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

Generalized Synthetic Workflow:











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TICAGRELOR synthesis chemicalbook [chemicalbook.com]
- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [AR-C133913XX: A Comprehensive Technical Whitepaper on its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611372#ar-c133913xx-discovery-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com